molecular formula C13H8N2O4 B13792458 2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate CAS No. 7495-28-5

2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate

Cat. No.: B13792458
CAS No.: 7495-28-5
M. Wt: 256.21 g/mol
InChI Key: POQYTUGAJIFTMF-UHFFFAOYSA-N
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Description

2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the phenazine core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.

    Carboxylation: Introduction of the carboxyl group can be done via carboxylation reactions using carbon dioxide or other carboxylating agents.

    Oxidation: The phenazine core may undergo oxidation to introduce the oxo group, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyphenazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate involves its interaction with molecular targets such as enzymes, DNA, or cellular membranes. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to active sites of enzymes and blocking their function.

    DNA intercalation: Inserting between DNA base pairs, disrupting replication and transcription.

    Membrane disruption: Interacting with cell membranes, leading to cell lysis or altered permeability.

Comparison with Similar Compounds

Similar Compounds

  • Phenazine-1-carboxylic acid
  • Phenazine-1,6-dicarboxylic acid
  • Phenazine-1,8-dicarboxylic acid

Uniqueness

2-Carboxy-5-oxophenazin-5-ium-10(5H)-olate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its oxo and carboxyl groups may enhance its reactivity and interaction with biological targets compared to other phenazine derivatives.

Properties

CAS No.

7495-28-5

Molecular Formula

C13H8N2O4

Molecular Weight

256.21 g/mol

IUPAC Name

10-oxido-5-oxophenazin-5-ium-2-carboxylic acid

InChI

InChI=1S/C13H8N2O4/c16-13(17)8-5-6-11-12(7-8)15(19)10-4-2-1-3-9(10)14(11)18/h1-7H,(H,16,17)

InChI Key

POQYTUGAJIFTMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)C(=O)O)[O-]

Origin of Product

United States

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